Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

tert-butyl N-(4-bromothiazol-2-yl)carbamate structure
944804-88-0 structure
Produktname:tert-butyl N-(4-bromothiazol-2-yl)carbamate
CAS-Nr.:944804-88-0
MF:C8H11BrN2O2S
MW:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837

tert-butyl N-(4-bromothiazol-2-yl)carbamate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
    • tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
    • tert-butyl (4-bromothiazol-2-yl)carbamate
    • tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
    • QC-6441
    • t-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
    • (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
    • 2-(Boc-amino)-4-bromothiazole
    • CM10833
    • FCH1402824
    • SY045933
    • AX8158298
    • AB0027805
    • ST24031809
    • W9687
    • C2015
    • ter
    • 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
    • tert-butyl N-(4-bromothiazol-2-yl)carbamate
    • DTXSID00668689
    • 944804-88-0
    • SB40144
    • A859403
    • SCHEMBL1744171
    • AKOS015834976
    • MFCD11111844
    • FT-0646750
    • GS-4198
    • AMY28982
    • Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
    • CS-M3527
    • Tert-Butyl4-Bromothiazol-2-Ylcarbamate
    • MDL: MFCD11111844
    • Inchi: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
    • InChI-Schlüssel: OVRIFGLINJVMLO-UHFFFAOYSA-N
    • Lächelt: BrC1=CSC(=N1)NC(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 277.97200
  • Monoisotopenmasse: 277.972
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 220
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topologische Polaroberfläche: 79.5

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: No data available
  • Siedepunkt: No data available
  • Flammpunkt: No data available
  • Brechungsindex: 1.595
  • Löslichkeit: Sehr leicht löslich (0,27 g/l) (25°C),
  • PSA: 79.46000
  • LogP: 3.32560
  • Dampfdruck: No data available

tert-butyl N-(4-bromothiazol-2-yl)carbamate Sicherheitsinformationen

tert-butyl N-(4-bromothiazol-2-yl)carbamate Zolldaten

  • HS-CODE:2934100090
  • Zolldaten:

    China Zollkodex:

    2934100090

    Übersicht:

    Verbindungen, die strukturell einen nicht geschmolzenen Thiazolring enthalten (ob hydriert oder nicht). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934100090 andere Verbindungen, die einen nicht verwendeten Thiazolring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFC50-5G
tert-butyl N-(4-bromothiazol-2-yl)carbamate
944804-88-0 97%
5g
¥ 2,376.00 2023-04-12
Chemenu
CM189720-5g
tert-Butyl 4-bromothiazol-2-ylcarbamate
944804-88-0 95%
5g
$458 2021-08-05
eNovation Chemicals LLC
Y1125265-25g
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
944804-88-0 95%
25g
$1340 2024-07-28
eNovation Chemicals LLC
Y1125265-1g
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
944804-88-0 95%
1g
$150 2024-07-28
abcr
AB436739-250 mg
tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; .
944804-88-0 95%
250MG
€95.30 2023-07-18
ChemScence
CS-M3527-10g
tert-Butyl (4-bromothiazol-2-yl)carbamate
944804-88-0 99.40%
10g
$712.0 2022-04-26
Chemenu
CM189720-1g
tert-Butyl 4-bromothiazol-2-ylcarbamate
944804-88-0 95%
1g
$173 2021-08-05
ChemScence
CS-M3527-100mg
tert-Butyl (4-bromothiazol-2-yl)carbamate
944804-88-0 99.40%
100mg
$19.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13390-1g
tert-Butyl (4-bromothiazol-2-yl)carbamate
944804-88-0 95%
1g
¥192.0 2023-09-06
eNovation Chemicals LLC
Y1006991-10G
tert-butyl N-(4-bromothiazol-2-yl)carbamate
944804-88-0 97%
10g
$295 2024-07-21

tert-butyl N-(4-bromothiazol-2-yl)carbamate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ;  5 min
Referenz
Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses
, United States, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Water ;  0 °C; 30 min, 0 °C
Referenz
Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ;  5 min
Referenz
Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents
, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
Referenz
Preparation of aminoheteroaryl compounds and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor
Wang, Beilei; Wu, Jiaxin; Wu, Yun; Chen, Cheng; Zou, Fengming; et al, European Journal of Medicinal Chemistry, 2018, 158, 896-916

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Reagents: Water ;  0 °C; 12 h, 0 °C → rt
Referenz
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Water
Referenz
Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation
Shukla, Nikunj M.; Chan, Michael; Lao, Fitzgerald S.; Chu, Paul J.; Belsuzarri, Masiel; et al, Bioorganic & Medicinal Chemistry, 2021, 43,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  cooled; 5 min, cooled
1.2 Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
1.3 Reagents: Water
Referenz
Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, 85 °C
Referenz
Preparation of galactosides inhibitor of galectins
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C
1.2 Solvents: Water ;  0 °C → rt; 12 h, rt
Referenz
Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
Referenz
Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles
Havel, Stepan; Khirsariya, Prashant; Akavaram, Naresh; Paruch, Kamil ; Carbain, Benoit, Journal of Organic Chemistry, 2018, 83(24), 15380-15405

tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products

tert-butyl N-(4-bromothiazol-2-yl)carbamate Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
A859403
Reinheit:99%
Menge:25g
Preis ($):584.0